2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-N-(4-(methylthio)benzyl)acetamide
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Overview
Description
2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-N-(4-(methylthio)benzyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with a p-tolyl group and a methyl group, linked to an acetamide moiety through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-N-(4-(methylthio)benzyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine derivatives.
Substitution reactions: Introduction of the p-tolyl and methyl groups onto the pyrimidine ring.
Ether formation: Linking the pyrimidine ring to the acetamide moiety via an ether bond.
Final acetamide formation: This involves the reaction of the intermediate with 4-(methylthio)benzylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-N-(4-(methylthio)benzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyrimidine derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-N-(4-(methylthio)benzyl)acetamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-N-(4-(methylthio)benzyl)acetamide: Similar structure but with different substituents.
Pyrimidine derivatives: Compounds with a pyrimidine core but varying functional groups.
Uniqueness
The unique combination of the pyrimidine ring with the p-tolyl and methylthio groups, along with the acetamide moiety, gives this compound distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-15-4-8-18(9-5-15)22-24-16(2)12-21(25-22)27-14-20(26)23-13-17-6-10-19(28-3)11-7-17/h4-12H,13-14H2,1-3H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEDVITWAIGZHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=C(C=C3)SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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